3,7-Dibromoquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H5Br2NO2 |
|---|---|
Molecular Weight |
330.96 g/mol |
IUPAC Name |
3,7-dibromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15) |
InChI Key |
OEPCNJOLRKMLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Quinoline-2-carboxylic Acid Derivatives
A classical approach involves starting from quinoline-2-carboxylic acid or its esters, followed by selective bromination at the 3 and 7 positions. The reaction conditions typically employ bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to achieve dibromination without over-substitution.
- Solvents such as acetic acid or chloroform can be used.
- Temperature control is critical to avoid polybromination.
- Reaction monitoring by TLC or NMR ensures selective dibromination.
Stepwise Bromination via Directed Lithiation
An alternative method uses directed ortho-lithiation of quinoline derivatives:
- Lithiation at positions adjacent to the nitrogen atom is achieved using strong bases such as n-butyllithium.
- Electrophilic bromination with bromine or brominating agents introduces bromine atoms at desired positions.
- Subsequent carboxylation at the 2-position is performed by treatment with carbon dioxide, followed by acidic workup to yield the carboxylic acid.
This method allows for regioselective introduction of bromine atoms and the carboxyl group with good control.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances involve the use of palladium-catalyzed cross-coupling reactions starting from 2,8-dibromoquinoline derivatives, which can be regioselectively manipulated to install substituents at the 3 and 7 positions.
- Suzuki-Miyaura coupling with arylboronic acids can introduce aryl groups at brominated positions.
- Subsequent functional group transformations, including oxidation or hydrolysis, can yield carboxylic acids.
- Catalysts such as PdCl₂(PCy₃)₂ have been shown to improve yields and selectivity.
Representative Experimental Data and Yields
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination | Quinoline-2-carboxylic acid | Br₂ or NBS | Acetic acid, 0-25°C | 60-75 | Requires careful control to avoid polybromination |
| Directed lithiation + bromination + carboxylation | Quinoline | n-BuLi, Br₂, CO₂ | THF, -78°C to RT | 50-70 | High regioselectivity, multi-step |
| Pd-catalyzed cross-coupling | 2,8-dibromoquinoline | PdCl₂(PCy₃)₂, ArB(OH)₂ | DMF, reflux | 80-90 | Allows further derivatization |
Summary and Recommendations
The preparation of this compound can be efficiently achieved via:
- Controlled direct bromination of quinoline-2-carboxylic acid derivatives.
- Directed lithiation followed by electrophilic bromination and carboxylation.
- Palladium-catalyzed cross-coupling strategies starting from dibromoquinoline precursors.
Each method offers advantages in terms of selectivity, yield, and scalability. The palladium-catalyzed approach, in particular, offers a versatile platform for further functionalization and is supported by recent literature demonstrating high yields and catalyst efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
3,7-Dibromoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,7-Dibromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The substituents on quinoline derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:
7-Aminoquinoline-2-carboxylic Acid
- Molecular Formula : C₁₀H₈N₂O₂
- Molecular Weight : 188.186 g/mol
- Key Features: The 7-amino group (electron-donating) contrasts with the 7-bromo substituent (electron-withdrawing) in the target compound. This substitution reduces acidity at the carboxylic acid group compared to 3,7-dibromoquinoline-2-carboxylic acid. The amino group enhances solubility in polar solvents and may increase bioavailability in biological systems .
7-Bromoisoquinoline-3-carboxylic Acid
- Molecular Formula: Not explicitly provided, but structurally analogous.
- Key Features: The isoquinoline scaffold differs from quinoline by a fused benzene-pyridine ring arrangement. Bromine at position 7 and a carboxylic acid at position 3 alter electronic distribution and steric hindrance. Isoquinoline derivatives often exhibit distinct binding affinities in medicinal chemistry compared to quinolines .
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Molecular Formula: Not explicitly provided.
- Key Features: This compound has multiple substituents (cyclopropyl, fluoro, methyl, oxo), which enhance steric bulk and hydrogen-bonding capacity. Such modifications are common in fluoroquinolone antibiotics .
7-Bromo-2-methylquinoline-3-carboxylic Acid Ethyl Ester
- Molecular Formula: C₁₃H₁₂BrNO₂
- Molecular Weight : 294.14 g/mol
- Key Features : The ethyl ester group at position 3 increases lipophilicity, enhancing membrane permeability. The methyl group at position 2 introduces steric effects that may hinder enzymatic degradation .
Q & A
Q. What are the optimal synthetic routes for 3,7-Dibromoquinoline-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of halogenated quinoline carboxylic acids often employs Friedländer condensation between substituted aminobenzaldehydes and ketones. For brominated derivatives, bromination steps must be carefully controlled to achieve regioselectivity. For example, highlights a one-pot synthesis of quinoline-3-carboxylic acid derivatives using salicylaldehyde analogs and ketones under acidic conditions, yielding products with >90% purity . Key factors affecting yield include:
- Catalyst choice : Keplerate catalysts (e.g., polyoxometalates) can enhance reaction efficiency and reduce side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while green solvents (e.g., water) minimize environmental impact .
- Temperature : Reflux conditions (~100–120°C) are critical for cyclization .
Q. How does bromination at the 3 and 7 positions affect the compound’s reactivity compared to other halogenated analogues?
Methodological Answer: Bromine’s electronegativity and steric bulk significantly alter reactivity. compares brominated and chlorinated quinoline derivatives, showing that bromine:
- Enhances nucleophilic substitution rates due to better leaving-group ability compared to chlorine .
- Increases steric hindrance at the 3 and 7 positions, reducing accessibility for enzyme binding in biological assays .
- Modifies electronic properties (e.g., red-shifted UV-Vis absorption) due to heavy-atom effects, which is critical for photophysical studies .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR :
- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the carboxylic acid group .
- MS : Molecular ion peaks ([M+H]⁺) at m/z 330.96 align with the molecular formula C₁₀H₅Br₂NO₂ .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) can predict binding affinities. demonstrates how chloro-analogs interact with ATP-binding pockets via hydrogen bonding and π-π stacking .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values for bromine) with antimicrobial activity. Bromine’s +I effect may enhance lipophilicity, improving membrane penetration .
- DFT calculations : Optimize geometries to identify reactive sites for functionalization (e.g., C-4 carboxyl group as a hydrogen-bond donor) .
Q. What strategies can mitigate challenges in achieving high regioselectivity during the bromination of quinoline-2-carboxylic acid precursors?
Methodological Answer:
- Directing groups : Use electron-withdrawing groups (e.g., nitro) at C-2 to direct bromination to C-3 and C-6. shows that pre-functionalized substrates reduce competing side reactions .
- Lewis acid catalysts : FeBr₃ or AlBr₃ can stabilize transition states, favoring para-bromination on the quinoline ring .
- Microwave-assisted synthesis : Shortens reaction time, minimizing over-bromination. Yields >85% have been reported for similar compounds under controlled power settings .
Q. How do structural modifications at the C-2 carboxylic acid group impact the compound’s stability and bioavailability?
Methodological Answer:
- Esterification : Converting the carboxylic acid to an ethyl ester (e.g., Ethyl 3-amino-7-bromoquinoline-2-carboxylate) improves metabolic stability by reducing susceptibility to hydrolysis .
- Chelation : The carboxyl group can coordinate with metal ions (e.g., Fe³⁺), altering solubility. Adjusting pH to 6–7 stabilizes the deprotonated form for in vitro assays .
- Prodrug design : Amide derivatives (e.g., conjugates with PEG) enhance aqueous solubility for pharmacokinetic studies .
Q. What contradictions exist in reported data on the biological activity of brominated quinolines, and how can researchers resolve them?
Methodological Answer:
- Antimicrobial activity discrepancies : Some studies report MIC values <10 µg/mL, while others show no activity. These may arise from:
- Strain-specific resistance mechanisms (e.g., efflux pumps) .
- Assay variability (e.g., broth microdilution vs. disk diffusion) .
- Mitigation : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
